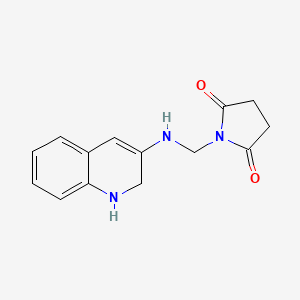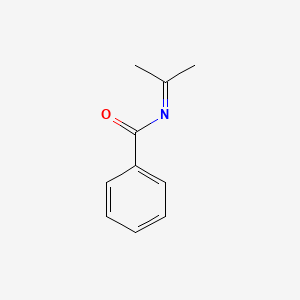![molecular formula C8H14O2S B13794815 4,4,5-Trimethyl-6,8-dioxa-3-thiabicyclo[3.2.1]octane CAS No. 69697-53-6](/img/structure/B13794815.png)
4,4,5-Trimethyl-6,8-dioxa-3-thiabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5-Trimethyl-6,8-dioxa-3-thiabicyclo[3.2.1]octane: is a bicyclic compound with the molecular formula C8H14O2S. This compound is characterized by its unique structure, which includes a sulfur atom and two oxygen atoms within a bicyclic framework. The presence of these heteroatoms imparts distinct chemical properties to the compound, making it of interest in various fields of research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5-Trimethyl-6,8-dioxa-3-thiabicyclo[3.2.1]octane typically involves the reaction of 3-hydroxy-3-methyl-2-butanone with 1-thioglycerol. The reaction proceeds under mild conditions, often in the presence of a base such as sodium hydroxide or potassium hydroxide, to facilitate the formation of the bicyclic structure. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4,5-Trimethyl-6,8-dioxa-3-thiabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom. Reagents such as alkyl halides or acyl chlorides can be used to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Alkyl halides, acyl chlorides, organic solvents like dichloromethane or chloroform.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4,4,5-Trimethyl-6,8-dioxa-3-thiabicyclo[321]octane is used as a building block in organic synthesis
Biology: The compound’s ability to undergo various chemical transformations makes it a valuable tool in biochemical research. It can be used to study enzyme-catalyzed reactions involving sulfur-containing substrates and to develop inhibitors for enzymes that interact with sulfur compounds.
Medicine: In medicinal chemistry, 4,4,5-Trimethyl-6,8-dioxa-3-thiabicyclo[3.2.1]octane derivatives may be explored for their potential therapeutic properties. The compound’s unique structure could lead to the development of new drugs with specific biological activities.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry, where it can be incorporated into polymer backbones to impart desired properties.
Wirkmechanismus
The mechanism of action of 4,4,5-Trimethyl-6,8-dioxa-3-thiabicyclo[3.2.1]octane involves its interaction with various molecular targets, depending on the specific application. In biochemical reactions, the compound can act as a substrate or inhibitor for enzymes that process sulfur-containing compounds. The presence of sulfur and oxygen atoms in the bicyclic structure allows for specific interactions with active sites of enzymes, leading to inhibition or modification of enzyme activity.
Vergleich Mit ähnlichen Verbindungen
4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the oxygen atoms present in 4,4,5-Trimethyl-6,8-dioxa-3-thiabicyclo[3.2.1]octane.
1,2,2-Trimethyl-7,8-dioxa-3-thiabicyclo[3.2.1]octane: This compound has a similar framework but differs in the position and number of methyl groups.
Uniqueness: this compound is unique due to the presence of both sulfur and oxygen atoms within its bicyclic structure. This combination of heteroatoms imparts distinct chemical properties, making it versatile for various applications in research and industry. The compound’s ability to undergo multiple types of chemical reactions further enhances its utility as a synthetic intermediate and research tool.
Eigenschaften
CAS-Nummer |
69697-53-6 |
|---|---|
Molekularformel |
C8H14O2S |
Molekulargewicht |
174.26 g/mol |
IUPAC-Name |
4,4,5-trimethyl-6,8-dioxa-3-thiabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H14O2S/c1-7(2)8(3)9-4-6(10-8)5-11-7/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
GVUDOWQPVVUZDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2(OCC(O2)CS1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


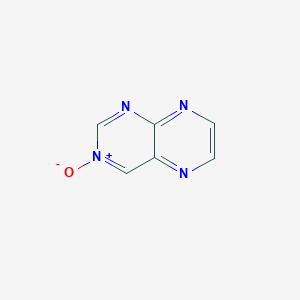

![Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-propylphenyl ester](/img/structure/B13794746.png)
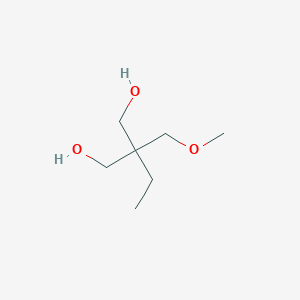
![2-[5-(3-bromobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13794756.png)
![1-Oxa-5-thia-9-aza-spiro[5.6]dodecane, hydrochloride](/img/structure/B13794759.png)
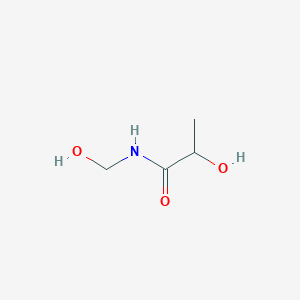
![1-methyl-2-[(E)-2-phenylethenyl]-2H-pyridine](/img/structure/B13794772.png)
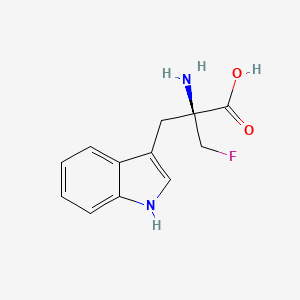
![Ethyl 2-[cyano(hydroxy)methyl]benzoate](/img/structure/B13794783.png)
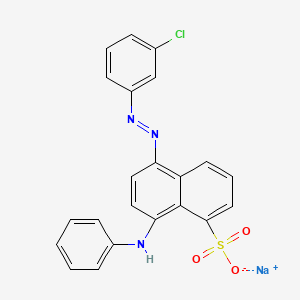
![Bicyclo[2.2.1]heptane-2,6-diamine](/img/structure/B13794802.png)
